Isothiocyanatoacetaldehyde dimethyl acetal
Overview
Description
Isothiocyanatoacetaldehyde dimethyl acetal is an organic compound with the molecular formula C₅H₉NO₂S and a molecular weight of 147.195 g/mol . It contains an isothiocyanate group and a dimethyl acetal group, making it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isothiocyanatoacetaldehyde dimethyl acetal can be synthesized from carbonyl compounds using excess methanol catalyzed by a Brønsted acid or Lewis acid, such as boron trifluoride (BF₃), along with a dehydrating agent to drive the equilibrium towards the formation of the acetal . The reaction typically involves the following steps:
Formation of the Acetal: The carbonyl compound reacts with methanol in the presence of an acid catalyst.
Introduction of the Isothiocyanate Group: The acetal is then treated with a reagent such as thiophosgene or ammonium thiocyanate to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isothiocyanatoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols to form thioureas or thiocarbamates.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄, Raney nickel
Substitution: Ammonium thiocyanate, thiophosgene
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes
Reduction: Reduced derivatives such as alcohols or alkanes
Substitution: Thioureas, thiocarbamates
Scientific Research Applications
Isothiocyanatoacetaldehyde dimethyl acetal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isothiocyanatoacetaldehyde dimethyl acetal involves the reactivity of its isothiocyanate group, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- Isothiocyanatoacetone dimethyl acetal
- Isothiocyanatobenzaldehyde dimethyl acetal
- Isothiocyanatopropionaldehyde dimethyl acetal
Uniqueness
Isothiocyanatoacetaldehyde dimethyl acetal is unique due to its combination of an isothiocyanate group and a dimethyl acetal group, which provides distinct reactivity and stability compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and applications .
Properties
IUPAC Name |
2-isothiocyanato-1,1-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTWPRCKDMKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226022 | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75052-04-9 | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isothiocyanato-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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